N-(4-cyanophenyl)butanamide
Description
While direct data on N-(4-cyanophenyl)butanamide is absent in the provided evidence, its structural analogs and derivatives are well-documented. This compound belongs to the arylbutanamide family, characterized by a phenyl ring substituted with a cyano group (-CN) at the para position and a butanamide (-CONH-C3H7) moiety. Such compounds are often intermediates in pharmaceutical synthesis or studied for their crystallographic and physicochemical properties .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(4-cyanophenyl)butanamide |
InChI |
InChI=1S/C11H12N2O/c1-2-3-11(14)13-10-6-4-9(8-12)5-7-10/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
VLSIBUKRBDSNAJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C#N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of N-(4-cyanophenyl)butanamide, highlighting substituent effects:
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